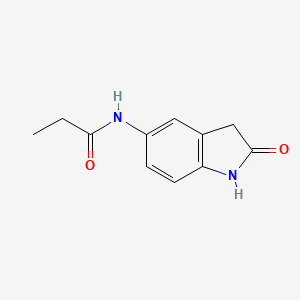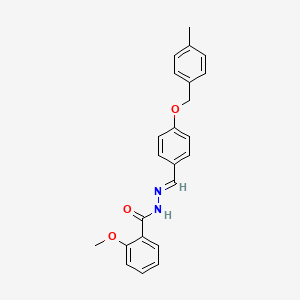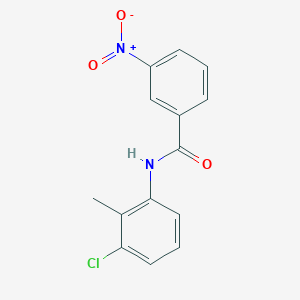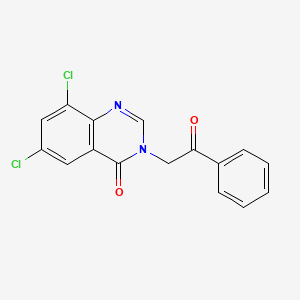
1,3-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol (d5)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol (d5) is a triacylglycerol molecule, which is a type of lipid. Triacylglycerols are composed of a glycerol backbone esterified with three fatty acid chains. This particular compound features two pentadecanoyl (C15) chains and one 9Z-octadecenoyl (oleic acid, C18:1) chain. Triacylglycerols are important for energy storage and are found in various biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol typically involves the esterification of glycerol with the respective fatty acids. The process can be carried out using chemical catalysts or enzymatic methods.
-
Chemical Synthesis
Reactants: Glycerol, pentadecanoic acid, and oleic acid.
Catalysts: Acid catalysts like sulfuric acid or base catalysts like sodium hydroxide.
Conditions: The reaction is typically conducted under reflux conditions with the removal of water to drive the reaction to completion.
-
Enzymatic Synthesis
Enzymes: Lipases are commonly used to catalyze the esterification.
Conditions: Mild temperatures (30-50°C) and neutral pH.
Industrial Production Methods
Industrial production of triacylglycerols often involves large-scale esterification processes using either chemical or enzymatic methods. The choice of method depends on the desired purity and application of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol can undergo various chemical reactions, including:
Oxidation: The unsaturated oleic acid chain can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The fatty acid chains can be exchanged with other fatty acids in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Oxygen or ozone, often in the presence of catalysts like transition metals.
Hydrolysis: Water, often with acid or base catalysts.
Transesterification: Alcohols and catalysts like sodium methoxide.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerol.
Transesterification: New triacylglycerols with different fatty acid compositions.
Wissenschaftliche Forschungsanwendungen
1,3-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol has various applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and esterification reactions.
Biology: Investigated for its role in cellular energy storage and metabolism.
Medicine: Explored for its potential in drug delivery systems and as a component of lipid-based formulations.
Industry: Used in the production of cosmetics, food additives, and biofuels.
Wirkmechanismus
The mechanism of action of 1,3-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol involves its metabolism in biological systems. The compound is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic pathways. The oleic acid component can be incorporated into cell membranes, influencing membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triolein: A triacylglycerol with three oleic acid chains.
Tripalmitin: A triacylglycerol with three palmitic acid chains.
Tristearin: A triacylglycerol with three stearic acid chains.
Uniqueness
1,3-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol is unique due to its specific combination of fatty acid chains, which imparts distinct physical and chemical properties. The presence of both saturated and unsaturated fatty acids can influence its melting point, stability, and reactivity compared to other triacylglycerols.
Eigenschaften
Molekularformel |
C51H96O6 |
|---|---|
Molekulargewicht |
810.3 g/mol |
IUPAC-Name |
[1,1,2,3,3-pentadeuterio-1,3-di(pentadecanoyloxy)propan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C51H96O6/c1-4-7-10-13-16-19-22-25-26-27-30-33-36-39-42-45-51(54)57-48(46-55-49(52)43-40-37-34-31-28-23-20-17-14-11-8-5-2)47-56-50(53)44-41-38-35-32-29-24-21-18-15-12-9-6-3/h25-26,48H,4-24,27-47H2,1-3H3/b26-25-/i46D2,47D2,48D |
InChI-Schlüssel |
YUNYDLOKHYJQAT-OFSSTFKFSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B11940225.png)



![(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B11940247.png)






